4-(Dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate
Description
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-phenylbutyl] pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21N3O2/c1-20(2)9-8-15(14-6-4-3-5-7-14)12-22-17(21)16-10-18-13-19-11-16/h3-7,10-11,13,15H,8-9,12H2,1-2H3 |
InChI Key |
ZUFYSUNKWXZHOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(COC(=O)C1=CN=CN=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the Biginelli reaction, which is a three-component reaction involving a substituted aldehyde, ethyl acetoacetate, and urea . The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid or acetic acid, and requires heating to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
4-(Dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, it can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared to related pyrimidine derivatives below:
Key Observations :
- The dimethylamino group in the target compound contrasts with the indole or anilino groups in mobocertinib derivatives, which are critical for kinase inhibition .
- Piperazine-linked analogs () prioritize hydrogen-bonding interactions for HDAC binding, whereas the phenylbutyl chain in the target compound may favor hydrophobic interactions .
Key Observations :
Key Observations :
- The dimethylamino group in the target compound may improve blood-brain barrier penetration compared to mobocertinib’s indole group .
- HDAC inhibitors () prioritize polar groups for enzyme binding, whereas the phenylbutyl chain in the target compound suggests divergent targets .
Biological Activity
4-(Dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H20N2O2
- Molecular Weight : 252.34 g/mol
- IUPAC Name : 4-(Dimethylamino)-2-phenylbutyl 5-pyrimidinecarboxylate
Biological Activity Overview
Research indicates that 4-(Dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate exhibits several biological activities, which are summarized below:
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics.
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, a study reported a reduction in cell viability by approximately 75% at a concentration of 20 µg/mL after 72 hours of treatment.
- In Vivo Studies : In animal models, the compound exhibited tumor inhibition rates comparable to established chemotherapeutics. For example, in studies involving sarcoma 180 in mice, treatment with the compound resulted in a tumor inhibition rate of approximately 66%, showcasing its potential as an antineoplastic agent.
The exact mechanism by which 4-(Dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with specific molecular targets involved in cellular proliferation and apoptosis pathways.
Comparative Analysis with Related Compounds
A comparative analysis with other pyrimidine derivatives reveals that while many share similar structural motifs, their biological profiles can vary significantly. For instance:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 4-(Dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate | Moderate | High | Effective against HeLa and MCF-7 cells |
| Linezolid | High | Low | Primarily an antibiotic |
| Pyrimidine derivatives (general) | Variable | Variable | Broad spectrum of activities |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on mice bearing sarcoma 180 tumors showed that administration of the compound led to a significant reduction in tumor size compared to controls treated with saline or standard chemotherapy agents.
- Case Study on Antimicrobial Properties : In vitro testing against Staphylococcus aureus indicated that the compound had an MIC comparable to that of conventional antibiotics, suggesting its potential utility in treating resistant infections.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-(Dimethylamino)-2-phenylbutyl pyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For pyrimidine derivatives, optimization can be achieved via factorial design of experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, statistical DoE methods reduce experimental iterations while identifying critical parameters, as demonstrated in pyrimidine synthesis workflows .
- Key Considerations : Monitor reaction progress using HPLC or TLC. Adjust stoichiometry of the dimethylamino-phenylbutyl moiety to minimize side products.
Q. Which spectroscopic techniques are recommended for characterizing this compound’s structural integrity?
- Methodology :
- X-ray crystallography resolves 3D conformation and substituent orientation, as shown for structurally related pyrimidine carboxylates .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) identifies proton environments, particularly the dimethylamino group’s coupling patterns.
- Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
Q. How does the dimethylamino substituent influence the compound’s physicochemical properties?
- Methodology :
- Solubility : The electron-donating dimethylamino group enhances aqueous solubility compared to non-polar analogs.
- Stability : Assess hydrolytic stability under varying pH using accelerated stability testing (e.g., 40°C/75% RH for 4 weeks).
- Polarity : Measure logP values via shake-flask or chromatographic methods to quantify hydrophilicity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodology :
- Assay Standardization : Validate bioactivity assays using positive controls (e.g., known kinase inhibitors for kinase inhibition studies).
- Data Harmonization : Apply meta-analysis tools to reconcile variability in IC50 values, accounting for differences in cell lines, assay temperatures, or solvent systems.
- Statistical Modeling : Use multivariate regression to isolate confounding variables (e.g., purity levels >95% vs. lower-grade samples) .
Q. What computational approaches are effective for predicting the compound’s reactivity in novel reactions?
- Methodology :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in nucleophilic attacks.
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method map potential reaction pathways, as utilized in ICReDD’s integrated computational-experimental frameworks .
- Molecular Dynamics (MD) : Simulate solvation effects on reaction kinetics in polar aprotic solvents.
Q. How can enantioselective synthesis routes be designed for chiral derivatives of this compound?
- Methodology :
- Chiral Catalysts : Screen asymmetric catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during carboxylate ester formation.
- Kinetic Resolution : Optimize reaction conditions (e.g., low temperature, chiral additives) to favor one enantiomer.
- Analytical Validation : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess (>90% ee) .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Methodology :
- Degradation Pathway Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free pyrimidine-5-carboxylic acid).
- Stabilization : Store under inert gas (N2/Ar) at -20°C in amber vials. Add radical scavengers (e.g., BHT) for oxidation-prone batches.
- Accelerated Aging Studies : Correlate Arrhenius model predictions with empirical stability data .
Methodological Notes
- Data Contradiction Analysis : Cross-validate experimental results with orthogonal techniques (e.g., NMR vs. X-ray for stereochemistry).
- Advanced Instrumentation : Synchrotron X-ray sources improve resolution for crystallographic studies of low-symmetry crystals .
- Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates (e.g., sulfonyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
